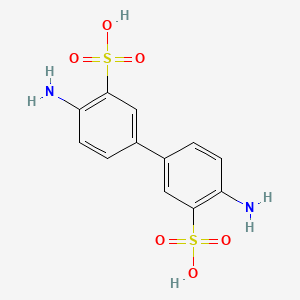

4,4'-Diaminobiphenyl-3,3'-disulfonic acid

Description

The exact mass of the compound 4,4'-Diaminobiphenyl-3,3'-disulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3740. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Diaminobiphenyl-3,3'-disulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Diaminobiphenyl-3,3'-disulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6S2/c13-9-3-1-7(5-11(9)21(15,16)17)8-2-4-10(14)12(6-8)22(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSOOPQRTBEFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187332 | |

| Record name | 3,3'-Benzidinedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3365-90-0 | |

| Record name | 3,3'-Benzidinedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Benzidinedisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Benzidinedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W0E505HS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid

An In-depth Technical Guide to 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid. It is intended for researchers, chemists, and material scientists who require a detailed understanding of this versatile chemical compound for applications ranging from polymer synthesis to advanced materials development.

Compound Identification and Core Characteristics

4,4'-Diaminobiphenyl-3,3'-disulfonic acid is an organic compound featuring a biphenyl backbone substituted with two amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups. This dual functionality makes it a valuable monomer and research chemical.[1][2]

| Identifier | Value |

| IUPAC Name | 2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid[1] |

| CAS Number | 3365-90-0[3][4] |

| Molecular Formula | C₁₂H₁₂N₂O₆S₂[1][3][5][6][7] |

| Molecular Weight | 344.36 - 344.4 g/mol [1][3][6] |

| Synonyms | Benzidine-3,3'-disulfonic acid, 4,4'-diamino[1,1'-biphenyl]-3,3'-disulfonic acid[3] |

| InChI Key | NFSOOPQRTBEFDR-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical properties of this compound are dictated by its aromatic structure and the presence of highly polar sulfonic acid and amine groups.

| Property | Value / Description | Source(s) |

| Appearance | Off-white to gray solid.[3][8] | |

| Solubility | Virtually insoluble in alcohol and ether; very slightly soluble in boiling water.[3] Solubility is pH-dependent.[1] | , |

| Density | ~1.681 g/cm³ (Predicted).[3][4] | , |

| pKa | -1.97 ± 0.50 (Predicted).[3][8] | |

| Melting Point | Not available (N/A).[4] | |

| Boiling Point | Not available (N/A).[4] |

Chemical Properties and Reactivity

The chemistry of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid is characterized by the reactivity of its aromatic amine and sulfonic acid functional groups.

-

Amine Group Reactivity : The primary amino groups are nucleophilic and susceptible to oxidation.[1] Oxidation can lead to the formation of azo compounds or quinone-imines depending on the oxidizing agent and reaction conditions.[1] These amine groups are also the reactive sites for polymerization reactions, such as polycondensation with dianhydrides to form polyimides.

-

Sulfonic Acid Group Reactivity : The sulfonic acid groups are highly acidic and impart significant polarity to the molecule. They are key to the compound's application in proton exchange membranes, where they facilitate proton conductivity.[1] These groups also influence the compound's solubility, making it more soluble in aqueous alkaline solutions.

-

Polymerization : This compound is a critical sulfonated diamine monomer used in the synthesis of high-performance sulfonated polyimides (SPIs).[1] The polycondensation reaction typically proceeds in a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polymer.[1]

Caption: General workflow for synthesis and purification.

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the molecular structure of the compound.

| Technique | Expected Characteristics |

| ¹H-NMR | Aromatic protons are expected in the range of δ 7.5–8.5 ppm. Protons of the sulfonic acid groups may appear between δ 3.0–4.0 ppm. [1] |

| FT-IR | Characteristic peaks for N-H stretching of the amine groups, S=O stretching of the sulfonic acid groups, and aromatic C-H and C=C stretching are expected. |

Experimental Protocol: Sample Preparation for ¹H-NMR Spectroscopy

Objective: To prepare a sample for structural elucidation using Nuclear Magnetic Resonance.

Materials:

-

4,4'-Diaminobiphenyl-3,3'-disulfonic acid sample

-

Deuterated solvent (e.g., DMSO-d₆, D₂O with NaOH)

-

NMR tube

-

Pipettes and vortex mixer

Procedure:

-

Solvent Selection : Choose an appropriate deuterated solvent. Given the compound's low solubility in water, DMSO-d₆ is a common choice. Alternatively, for D₂O, a small amount of NaOD or NaOH can be added to deprotonate the sulfonic acid groups and improve solubility.

-

Sample Weighing : Accurately weigh 5-10 mg of the sample directly into a clean, dry vial.

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization : Vortex or gently sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Transfer : Using a pipette, carefully transfer the solution into a clean, dry NMR tube.

-

Analysis : Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Applications in Research and Drug Development

The primary application of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid is in materials science.

-

Proton Exchange Membranes (PEMs) : As a sulfonated diamine monomer, it is a key building block for sulfonated polyimides (SPIs). [1]These high-performance polymers possess excellent thermal and mechanical stability, and the incorporated sulfonic acid groups provide pathways for proton conduction, making them suitable for use in fuel cells. [1]* Research Chemical : It is widely used as a research compound and building block in organic synthesis. [1][2]Its bifunctional nature allows for the creation of various derivatives and complex molecular architectures.

Safety, Handling, and Storage

Proper handling is essential to ensure safety in the laboratory.

| Safety Aspect | Information |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning [9] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation). [9] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338. [9] |

Storage:

-

Store in a cool, dry, and well-ventilated place. [10]* Keep the container tightly closed and in a dark place under an inert atmosphere at room temperature. Some suppliers recommend storage at 2-8°C, protected from light. [3][8] Handling:

-

Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [10]* Avoid dust formation and inhalation. [10]* Ensure adequate ventilation. [10]

Conclusion

4,4'-Diaminobiphenyl-3,3'-disulfonic acid is a well-characterized compound with significant utility, particularly in the field of polymer chemistry for creating proton-conductive materials. Its robust biphenyl structure, combined with reactive amine and sulfonic acid groups, provides a versatile platform for chemical synthesis and materials innovation. Understanding its physicochemical properties, synthetic pathways, and handling requirements is crucial for its effective and safe utilization in research and development.

References

-

4,4'-Diamino-3,3'-Biphenyldisulfonic Acid | Chemsrc . Source: Chemsrc. URL: [Link]

-

4,4-Diaminobiphenyl-3,3-disulfonic acid CAS No.:3365-90-0 - Taskcm . Source: Taskcm. URL: [Link]

-

4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID - precisionFDA . Source: precisionFDA. URL: [Link]

-

4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID - gsrs . Source: Global Substance Registration System. URL: [Link]

Sources

- 1. 4,4'-Diaminobiphenyl-3,3'-disulfonic acid | 3365-90-0 | Benchchem [benchchem.com]

- 2. taskcm.com [taskcm.com]

- 3. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]

- 4. CAS#:3365-90-0 | 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid | Chemsrc [chemsrc.com]

- 5. GSRS [precision.fda.gov]

- 6. chemscene.com [chemscene.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [amp.chemicalbook.com]

- 9. 3365-90-0 | 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid | Aryls | Ambeed.com [ambeed.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

molecular structure and formula of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid

An In-Depth Technical Guide to 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid, a pivotal chemical compound in advanced materials science and chemical synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's core characteristics, synthesis, and applications, grounded in established scientific principles and methodologies.

Introduction: A Molecule of Strategic Importance

4,4'-Diaminobiphenyl-3,3'-disulfonic acid is a bifunctional organic compound featuring a biphenyl backbone substituted with two amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups. This unique architecture imparts a combination of properties—hydrophilicity, ion-exchange capacity, and reactivity for polymerization—making it a valuable building block in several high-technology fields. Its primary utility lies in the synthesis of advanced polymers and functional materials where proton conductivity, thermal stability, and specific adsorption capabilities are paramount. This guide will elucidate the structural and chemical foundations of this compound and explore its practical applications.

Molecular Structure and Chemical Identity

The precise arrangement of functional groups on the biphenyl core dictates the chemical behavior and utility of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid.

-

IUPAC Name : 4,4'-diamino-[1,1'-biphenyl]-3,3'-disulfonic acid[3]

Structural Identifiers for Computational Analysis:

Caption: Molecular structure of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, purification, and application.

| Property | Value | Source(s) |

| Appearance | Off-white to gray solid | [5] |

| Solubility | Virtually insoluble in alcohol and ether; very slightly soluble in boiling water. | [4] |

| Density | 1.681 ± 0.06 g/cm³ (Predicted) | [4][6] |

| pKa | -1.97 ± 0.50 (Predicted) | [4][5] |

| Storage Temp. | 2-8°C, protect from light | [4][5] |

Synthesis and Purification: A Methodological Overview

The synthesis of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid can be achieved through several routes. The choice of method is often dictated by factors like required purity, yield, and scalability.

Key Synthetic Pathways

-

Direct Sulfonation of Benzidine : This traditional method involves the reaction of benzidine sulfate with sulfuric acid monohydrate at elevated temperatures (e.g., 210°C).[1] While direct, this pathway requires harsh conditions and the handling of corrosive reagents.

-

Reduction of a Dinitro Precursor : A more contemporary and controlled approach involves the reduction of 4,4'-dinitrobiphenyl-3,3'-disulfonic acid.[1] This precursor is reduced to form the final diamino product. Catalytic hydrogenation using catalysts like Raney cobalt is a common and effective method for this transformation, typically yielding a high-purity product.[1]

Caption: General workflow for synthesis via reduction of a dinitro precursor.

Exemplary Laboratory Protocol: Reduction of Dinitro Precursor

The following protocol is illustrative of the reduction method, adapted from procedures for analogous compounds.[7]

Objective: To synthesize 4,4'-Diaminobiphenyl-3,3'-disulfonic acid from its dinitro analogue.

Materials:

-

4,4'-dinitrobiphenyl-3,3'-disulfonic acid (DNS)

-

Solvent (e.g., ethylene glycol)

-

Catalyst (e.g., iron-nickel composite or Raney cobalt)[1][7]

-

Reducing agent (e.g., hydrazine hydrate or H₂ gas under pressure)[1][7]

-

Acid/Base for pH adjustment (e.g., HCl, NaOH)

Procedure:

-

Reactor Setup : In a suitable reactor (e.g., a three-necked flask or a high-pressure autoclave), charge the 4,4'-dinitrobiphenyl-3,3'-disulfonic acid, the solvent, and the catalyst.[7]

-

Initiation of Reduction :

-

For Hydrazine Hydrate: Heat the mixture to a specified temperature (e.g., 100°C) and slowly add hydrazine hydrate, controlling the exothermic reaction.[7] After the addition, raise the temperature (e.g., to 140°C) and maintain for a set period to ensure complete reaction.[7]

-

For Catalytic Hydrogenation: Seal the reactor and purge with an inert gas, followed by pressurization with hydrogen gas (5–150 bar). Heat the mixture (70–180°C) with vigorous stirring until hydrogen uptake ceases.[1]

-

-

Isolation of Crude Product : After the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration.

-

Purification : The solubility of the product is pH-dependent. Adjust the pH of the filtrate to precipitate the crude 4,4'-Diaminobiphenyl-3,3'-disulfonic acid, which can then be collected by filtration.[1] The solid is washed with appropriate solvents (e.g., alcohol, ether) to remove impurities and then dried under vacuum.[4] Recrystallization from boiling water can be performed for further purification.[4]

Spectroscopic Characterization

Elucidation and confirmation of the molecular structure are achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is used to confirm the structure. Aromatic protons typically appear in the δ 7.5–8.5 ppm range, while sulfonic acid protons are found between δ 3.0–4.0 ppm. The amine protons are also identifiable, often around 5.5 ppm for related structures.[1]

-

Infrared (IR) Spectroscopy : IR spectra will show characteristic absorption bands for the N-H stretching of the amine groups, S=O stretching of the sulfonic acid groups, and aromatic C-H and C=C vibrations.

-

UV-Vis Spectroscopy : This technique can be used to study the electronic transitions within the aromatic system and can be useful for quantitative analysis.

Core Applications in Research and Drug Development

The dual functionality of this molecule makes it a versatile precursor in materials science.

-

Proton Exchange Membranes (PEMs) : It is a key sulfonated diamine monomer for synthesizing Sulfonated Polyimides (SPIs).[1] These high-performance polymers possess the requisite proton conductivity, thermal stability, and mechanical strength for use in fuel cell membranes.[1]

-

Metal-Organic Frameworks (MOFs) : The compound serves as an organic linker in the synthesis of MOFs.[8] The resulting porous structures have exceptionally high surface areas and are engineered for applications in gas storage and separation (e.g., CO₂ capture) and heterogeneous catalysis.[8]

-

Dye Manufacturing : Historically, as an analogue of benzidine, it serves as an intermediate in the synthesis of azo dyes. The amino groups can be diazotized and then coupled with other aromatic compounds to produce a wide range of colors.[1]

-

Advanced Materials : Its use extends to the development of ion-selective materials and other specialized polymers where hydrophilicity and charged functional groups are desired.[1][9]

Caption: Key application areas derived from the title compound.

Safety and Handling

As with all laboratory chemicals, 4,4'-Diaminobiphenyl-3,3'-disulfonic acid must be handled with appropriate care.

-

Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10]

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[10][11] After handling, wash hands thoroughly.[10][12]

-

First Aid Measures :

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[4][5][11]

Conclusion

4,4'-Diaminobiphenyl-3,3'-disulfonic acid is more than a mere chemical intermediate; it is an enabling molecule for innovation in materials science. Its well-defined structure, characterized by strategically placed amino and sulfonic acid groups, provides a robust platform for creating materials with tailored properties for energy, environmental, and industrial applications. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in research and development.

References

- Benchchem. (n.d.). 4,4'-Diaminobiphenyl-3,3'-disulfonic acid | 3365-90-0.

-

precisionFDA. (n.d.). 4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID. Retrieved from [Link]

-

Chemsrc. (2025). 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid. Retrieved from [Link]

-

gsrs. (n.d.). 4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Beyond the Molecule: Applications of 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid in Industrial Innovation. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4,4-diaminobibenzyl-2,2-disulfonic acid. Retrieved from [Link]

Sources

- 1. 4,4'-Diaminobiphenyl-3,3'-disulfonic acid | 3365-90-0 | Benchchem [benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid 97.00% | CAS: 3365-90-0 | AChemBlock [achemblock.com]

- 4. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]

- 5. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [amp.chemicalbook.com]

- 6. CAS#:3365-90-0 | 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid | Chemsrc [chemsrc.com]

- 7. Preparation method of 4,4`-diaminobibenzyl-2,2`-disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. taskcm.com [taskcm.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-Depth Technical Guide to the Solubility Characteristics of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid

Foreword: Navigating the Physicochemical Landscape of a Versatile Building Block

To the researchers, scientists, and drug development professionals who strive to innovate, the physicochemical properties of a molecule are not mere data points; they are the foundational principles that govern its potential. 4,4'-Diaminobiphenyl-3,3'-disulfonic acid, a molecule of significant interest in materials science and as a synthetic precursor, presents a fascinating case study in solubility. Its rigid biphenyl core, coupled with the dual-functionality of basic amino groups and acidic sulfonic acid moieties, creates a complex interplay of forces that dictate its behavior in various solvent systems.

This guide is structured to provide not just the known solubility characteristics of this compound, but to equip you with the theoretical understanding and practical methodologies to explore its solubility in your own research. As direct, quantitative solubility data for this specific molecule is sparse in publicly available literature, we will delve into the principles governing its behavior, draw inferences from related compounds, and provide robust protocols for its empirical determination. This approach is designed to empower you, the scientist, to generate the precise data needed for your application, be it in the synthesis of high-performance polymers, the development of novel analytical reagents, or as a scaffold in medicinal chemistry.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. In 4,4'-Diaminobhenyl-3,3'-disulfonic acid, we observe a confluence of features that contribute to its solubility profile:

-

The Biphenyl Core: The rigid, aromatic biphenyl backbone is inherently hydrophobic, favoring interactions with nonpolar solvents.

-

Amino Groups (-NH₂): These basic functional groups can act as hydrogen bond donors and acceptors. In acidic media, they can be protonated to form ammonium salts (-NH₃⁺), which significantly enhances aqueous solubility.

-

Sulfonic Acid Groups (-SO₃H): As strong acids, these groups are typically ionized to sulfonate groups (-SO₃⁻) in aqueous solutions, a feature that promotes water solubility. They are also potent hydrogen bond acceptors.

The presence of both strongly acidic and weakly basic groups makes 4,4'-Diaminobiphenyl-3,3'-disulfonic acid a zwitterionic compound, capable of forming internal salts. This zwitterionic nature can lead to strong intermolecular interactions in the solid state, resulting in high lattice energy and, consequently, low solubility in many solvents.

The Critical Role of pH

The pH of the solvent system is arguably the most critical factor influencing the solubility of this molecule. The speciation of the amino and sulfonic acid groups changes dramatically with pH, directly impacting the overall charge and polarity of the molecule.

At its isoelectric point, the molecule will have a net neutral charge, leading to minimal repulsion between molecules and thus, the lowest aqueous solubility. Adjusting the pH away from this point, either to strongly acidic or strongly basic conditions, will increase the net charge on the molecule, enhancing its interaction with polar water molecules and thereby increasing its solubility. This pH-dependent solubility is a key property that can be leveraged for purification through precipitation.[1]

Qualitative and Inferred Solubility Profile

While comprehensive quantitative data is lacking, a qualitative understanding can be pieced together from various sources.

Table 1: Summary of Known and Inferred Solubility of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid

| Solvent Class | Solvent | Reported/Inferred Solubility | Citation(s) |

| Polar Protic | Water (Boiling) | Very slightly soluble. | [2][3] |

| Water (Cold/Ambient) | Expected to be poorly soluble, especially around its isoelectric point. An isomer, benzidine-2,2'-disulfonic acid, has a reported solubility of < 0.1 g/100 mL at 20°C.[1] | [1] | |

| Alcohols (e.g., Ethanol, Methanol) | Virtually insoluble.[2][3] This is a key differentiator from some of its isomers, like benzidine-2,2'-disulfonic acid, which is reported to be soluble in ethanol.[3] The positioning of the sulfonyl groups at the 3 and 3' positions appears to significantly reduce alcohol solubility. | [2][3] | |

| Polar Aprotic | DMSO, DMF | No direct data is available. However, based on the behavior of a related compound, 3,3′-diamino diphenylsulfone, which shows high solubility in neat DMF, it can be inferred that 4,4'-Diaminobiphenyl-3,3'-disulfonic acid may exhibit some solubility in these solvents.[4] Experimental verification is essential. | [4] |

| Nonpolar | Ether, Hydrocarbons | Virtually insoluble.[2][3] The high polarity from the amino and sulfonic acid groups prevents dissolution in nonpolar media. | [2][3] |

Experimental Determination of Solubility: A Practical Guide

Given the data gap, a primary objective for any researcher using this compound will be to determine its solubility in their specific solvent systems. The following section provides detailed, best-practice protocols for this purpose.

Causality Behind Method Selection

For a compound like 4,4'-Diaminobiphenyl-3,3'-disulfonic acid, which is expected to have low to moderate solubility in most systems, the shake-flask method is the gold standard for determining thermodynamic solubility.[5] This method ensures that a true equilibrium between the dissolved and undissolved solute is achieved, providing a definitive solubility value. For higher throughput screening, a kinetic solubility assay can be employed, though this provides an estimate of solubility upon rapid precipitation rather than a true equilibrium value.

The choice of analytical technique for quantification is equally critical. Due to the presence of aromatic rings, UV-Vis spectrophotometry is a viable option. However, for greater specificity and to avoid interference from potential impurities, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Step-by-Step Protocol: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid in an aqueous buffer at a specific temperature.

Materials:

-

4,4'-Diaminobiphenyl-3,3'-disulfonic acid (solid)

-

Aqueous buffer of desired pH

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phase

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4,4'-Diaminobiphenyl-3,3'-disulfonic acid to a series of vials (perform in triplicate). An amount that is visibly in excess after equilibration is required.

-

Accurately add a known volume of the desired aqueous buffer to each vial.

-

Seal the vials securely.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples for a sufficient time to reach equilibrium. For compounds with low solubility, this can be 24 to 48 hours. A preliminary time-course experiment is recommended to determine the point at which the concentration in solution becomes constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow for the settling of excess solid.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

For an extra measure of certainty, filter the withdrawn supernatant through a 0.22 µm syringe filter. Self-Validating Step: The use of both centrifugation and filtration minimizes the risk of undissolved solid artificially inflating the measured concentration.

-

-

Quantification:

-

Prepare a series of calibration standards of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid of known concentrations in the same buffer.

-

Analyze the calibration standards and the samples from the supernatant by HPLC-UV. A suitable starting point for an HPLC method would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, run in a gradient elution mode.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the sample supernatants from the calibration curve. This concentration represents the thermodynamic solubility.

-

Industrial and Research Relevance: Why Solubility Matters

The solubility characteristics of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid are not just of academic interest; they have profound implications for its practical applications.

-

Advanced Materials: This compound is a key monomer in the synthesis of sulfonated polyimides, which are used as proton exchange membranes (PEMs) in fuel cells.[6] Its solubility in reaction solvents is critical for achieving high molecular weight polymers and ensuring the homogeneity of the resulting membranes.

-

Dye Synthesis: As a derivative of benzidine, it is a precursor in the synthesis of azo dyes. The sulfonic acid groups enhance the water solubility of the final dye products, a crucial property for their application in the textile industry.

-

Analytical Chemistry: The ability of the sulfonic acid groups to interact with various metal ions suggests potential applications in the development of novel sensors or in separation science.

-

Drug Development: While direct applications are not widely reported, its rigid scaffold and functional groups make it an interesting starting point for the synthesis of new chemical entities. Understanding its solubility is the first step in formulating it for biological screening and ensuring adequate exposure in in-vitro and in-vivo models.

Conclusion and Future Outlook

4,4'-Diaminobiphenyl-3,3'-disulfonic acid is a molecule with a complex yet predictable solubility behavior, dominated by its zwitterionic character and the profound influence of pH. While a comprehensive public database of its solubility in various organic solvents is yet to be established, this guide provides the theoretical framework and practical, self-validating protocols for researchers to determine these critical parameters. By understanding the interplay of its molecular structure with different solvent environments, and by employing robust experimental techniques, the scientific community can continue to unlock the full potential of this versatile chemical building block.

References

-

ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]

Sources

- 1. Buy Benzidine-2,2'-disulfonic acid | 117-61-3 [smolecule.com]

- 2. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]

- 3. Buy 2,2'-Benzidinedisulfonic acid (EVT-520470) | 117-61-3 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. 4,4'-Diaminobiphenyl-3,3'-disulfonic acid | 3365-90-0 | Benchchem [benchchem.com]

CAS number and IUPAC name for 4,4'-Diaminobiphenyl-3,3'-disulfonic acid

An In-Depth Technical Guide to 4,4'-Diaminobiphenyl-3,3'-disulfonic acid

Introduction

4,4'-Diaminobiphenyl-3,3'-disulfonic acid is a bifunctional aromatic compound of significant interest in materials science and specialized organic synthesis. Characterized by a biphenyl core functionalized with both primary amine (-NH₂) and sulfonic acid (-SO₃H) groups, this molecule serves as a versatile building block, or monomer. The strategic placement of these functional groups imparts unique properties, making it particularly valuable in the development of high-performance polymers.

This guide provides a comprehensive overview of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid for researchers and development professionals. We will delve into its fundamental chemical identity, established synthesis methodologies, critical applications—most notably in the creation of proton exchange membranes—and essential safety protocols. The insights provided herein are grounded in established chemical principles and field-proven applications, offering a robust resource for its study and use.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical compound is foundational to all research and development activities. The CAS number provides a unique registry, while the IUPAC name offers a systematic and universally understood descriptor of its molecular structure. Several synonyms exist in commercial and historical literature, with "Benzidine-3,3'-disulfonic acid" being a common example.[1]

Key physicochemical properties determine the compound's behavior in various solvents and reaction conditions. It is characterized as an off-white to gray solid.[1] Its solubility profile—virtually insoluble in alcohol and ether, with very slight solubility in boiling water—is a critical consideration for purification techniques like recrystallization and for selecting appropriate reaction media.[1]

| Property | Value | Source(s) |

| CAS Number | 3365-90-0 | [1][2][3] |

| IUPAC Name | 2-amino-5-(4-amino-3-sulfophenyl)benzenesulfonic acid | [2] |

| Alternate IUPAC Name | 4,4'-diamino-[1,1'-biphenyl]-3,3'-disulfonic acid | [3] |

| Molecular Formula | C₁₂H₁₂N₂O₆S₂ | [1][2] |

| Molecular Weight | 344.36 g/mol | [1][4] |

| Appearance | Off-white to gray solid | [1] |

| Purity | Typically ≥95% - 98% | [2][5][4] |

| Storage Temperature | 2-8°C, protect from light | [1][4] |

| InChI Key | NFSOOPQRTBEFDR-UHFFFAOYSA-N | [1][2][6] |

Synthesis Methodologies

The synthesis of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid can be accomplished through several chemical pathways. The choice of method is often dictated by factors such as required purity, yield, and scalability for industrial production.[2] The two predominant routes involve either the direct sulfonation of a diamine precursor or a multi-step process involving the reduction of a dinitro intermediate.

Method A: Direct Sulfonation of Benzidine Sulfate

This is a classical and industrially proven method. It involves the high-temperature reaction of benzidine sulfate with sulfuric acid monohydrate.[1]

-

Causality: The reaction is an electrophilic aromatic substitution. The biphenyl ring is electron-rich due to the activating effect of the amino groups, making it susceptible to attack by the sulfonating agent (SO₃, present in fuming sulfuric acid or generated at high temperatures). The sulfonic acid groups are directed to the positions ortho to the amino groups. The use of high temperatures (around 210°C) is necessary to overcome the activation energy for the disulfonation.[1]

-

Advantages: This is a relatively simple, one-step process.[2]

-

Limitations: The process requires highly corrosive reagents and elevated temperatures, posing challenges for equipment and safety. Controlling the regioselectivity to achieve the desired 3,3'-disubstitution pattern is critical.[2]

Method B: Catalytic Hydrogenation of a Dinitro Precursor

This route offers a pathway to a high-purity product and begins with the corresponding dinitro analogue, 4,4'-dinitrobiphenyl-3,3'-disulfonic acid. The critical step is the reduction of the two nitro groups (-NO₂) to amino groups (-NH₂).[2]

-

Causality: Catalytic hydrogenation is a highly efficient and clean method for reducing nitroarenes. A metal catalyst, such as Raney cobalt or palladium on carbon, facilitates the transfer of hydrogen (H₂) to the nitro groups.[2] The reaction proceeds through several intermediates (nitroso, hydroxylamine) before yielding the final amine. This method is highly selective for the nitro group, leaving the sulfonic acid groups and the aromatic rings intact.

-

Advantages: This process typically results in a high-purity product, as the reduction is very specific.[2]

-

Limitations: It requires the pre-synthesis of the dinitro precursor and involves the use of specialized high-pressure equipment for hydrogenation, which can be a capital-intensive requirement.[2]

Caption: Workflow for the synthesis via catalytic hydrogenation.

Experimental Protocol: Reduction of 4,4'-Dinitrobiphenyl-3,3'-disulfonic acid

This protocol is a representative procedure based on the principles of catalytic hydrogenation.[2]

-

Reactor Preparation: Charge a high-pressure autoclave reactor with the starting material, 4,4'-dinitrobiphenyl-3,3'-disulfonic acid, and a suitable solvent (e.g., water).

-

Catalyst Addition: Add the Raney cobalt catalyst. The catalyst loading is typically a small percentage of the substrate weight.

-

System Purge: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen, which can deactivate the catalyst and create an explosion hazard with hydrogen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 5-150 bar). Begin agitation and heat the mixture to the reaction temperature (e.g., 70–180°C).

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

-

Cool Down and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Filtration: Filter the reaction mixture to remove the solid catalyst. The catalyst is often pyrophoric and must be handled with care, typically under a blanket of water or inert gas.

-

Product Isolation: The pH of the filtrate is adjusted to precipitate the product, 4,4'-Diaminobiphenyl-3,3'-disulfonic acid. The product's pH-dependent solubility is exploited here to separate it from any soluble impurities.[2]

-

Purification: The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., alcohol or ether, in which it is insoluble) to remove residual impurities, and dried under vacuum.[1][2]

Key Applications in Research and Development

The unique molecular architecture of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid, featuring both polymerizable amine groups and proton-conducting sulfonic acid groups, makes it a highly valuable monomer in materials science.

Sulfonated Polyimides (SPIs) for Proton Exchange Membranes (PEMs)

The most significant application of this compound is in the synthesis of sulfonated polyimides (SPIs).[2] These high-performance polymers are actively researched for use as proton exchange membranes (PEMs) in fuel cells.

-

Mechanism of Action: In a fuel cell, the PEM's role is to selectively transport protons (H⁺) from the anode to the cathode while preventing the passage of fuel (like hydrogen gas) and electrons. The sulfonic acid (-SO₃H) groups are the key to this function. Being strongly acidic, they readily deprotonate in the presence of water to create mobile protons (H⁺) and fixed anionic sites (-SO₃⁻). The protons can then "hop" between these fixed sites within the polymer matrix, creating a conductive pathway.

-

Role of the Monomer: 4,4'-Diaminobiphenyl-3,3'-disulfonic acid is used as the sulfonated diamine monomer. It undergoes a polycondensation reaction with a dianhydride comonomer. The diamine functionality enables the formation of the robust polyimide backbone, which provides excellent thermal and mechanical stability, while the sulfonic acid groups are incorporated directly into the polymer structure, imparting the necessary proton conductivity.[2]

Caption: Conceptual workflow from monomer to PEM application.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. The following guidelines are synthesized from material safety data sheets (MSDS/SDS).

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side-shields conforming to EN166, chemical-resistant gloves (inspect before use), and a lab coat.[7]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.[7][8]

-

Handling: Avoid contact with skin and eyes. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the work area.[7][8]

-

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[7][8]

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light. Recommended storage is often between 2-8°C.[1][6]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[7]

Conclusion

4,4'-Diaminobiphenyl-3,3'-disulfonic acid is more than a simple organic compound; it is an enabling material for advanced technologies. Its synthesis, while requiring careful control of reaction conditions, is well-established. The dual functionality of amine and sulfonic acid groups provides a direct route to creating polymers with built-in proton conductivity, making it a cornerstone monomer in the development of next-generation proton exchange membranes for fuel cells and other electrochemical applications. A thorough understanding of its properties, synthesis, and safety protocols is essential for any researcher aiming to innovate in this field.

References

Sources

- 1. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]

- 2. 4,4'-Diaminobiphenyl-3,3'-disulfonic acid | 3365-90-0 | Benchchem [benchchem.com]

- 3. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid 97.00% | CAS: 3365-90-0 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. 4,4'-Diamino-3,3'-Biphenyldisulfonic Acid - Taskcm [taskcm.com]

- 6. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid | 3365-90-0 [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

historical overview of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid research

An In-depth Technical Guide to the Historical Research of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid

Introduction: A Storied Intermediate in Chemical Synthesis

4,4'-Diaminobiphenyl-3,3'-disulfonic acid, also known by its synonym Benzidine-3,3'-disulfonic acid, is an aromatic organic compound with the molecular formula C12H12N2O6S2[1][2][3]. Characterized by a biphenyl backbone with two amine (-NH2) groups and two sulfonic acid (-SO3H) groups, this molecule has carved a significant niche as a versatile chemical intermediate. Its structural features, particularly the reactive amine groups and the water-solubilizing sulfonic acid moieties, have dictated its historical trajectory in research and industrial applications.

Initially rising to prominence in the synthesis of azo dyes, its role has evolved significantly. Concerns over the carcinogenicity of its parent compound, benzidine, spurred research into safer alternatives, leading to the exploration of derivatives like 4,4'-Diaminobiphenyl-3,3'-disulfonic acid. More recently, its unique properties have been harnessed in the field of advanced materials science, particularly in the development of high-performance polymers. This guide provides a comprehensive historical overview of the research into this compound, from its foundational synthesis and purification to its evolving applications in modern technology.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for appreciating its applications.

| Property | Value | Source |

| CAS Number | 3365-90-0 | [2][4][5] |

| Molecular Formula | C12H12N2O6S2 | [1][2][3][4] |

| Molecular Weight | 344.36 g/mol | [2][4] |

| Appearance | Off-white to gray solid | [2] |

| Solubility | Virtually insoluble in alcohol and ether; very slightly soluble in boiling water. | [1][2] |

| Purity | Typically ≥95% | [4] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";// Benzene Ring 1 C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Benzene Ring 2 C7 [pos="1.87,-0.5!", label="C"]; C8 [pos="2.74,0!", label="C"]; C9 [pos="2.74,1!", label="C"]; C10 [pos="1.87,1.5!", label="C"]; C11 [pos="1,1.5!", label="C"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C11; C11 -- C10; C10 -- C9; C9 -- C8; C8 -- C7; C7 -- C5;

// Double bonds (approximated) edge [style=solid]; C1 -- C6; C2 -- C3; C4 -- C5; C11 -- C10; C9 -- C8; C7 -- C5;

// Functional Groups N1 [pos="-1.74,1!", label="H₂N", fontcolor="#34A853"]; S1 [pos="-1.74,-1!", label="SO₃H", fontcolor="#EA4335"]; N2 [pos="3.61,-0.5!", label="NH₂", fontcolor="#34A853"]; S2 [pos="3.61,1.5!", label="SO₃H", fontcolor="#EA4335"];

C2 -- N1; C4 -- S1; C8 -- N2; C10 -- S2;

// Title label = "4,4'-Diaminobiphenyl-3,3'-disulfonic acid"; fontsize=14; fontcolor="#202124"; }

Caption: Chemical structure of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid.

Part 1: Foundational Synthesis and Purification

The synthesis of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid has historically followed two principal pathways, each with distinct advantages and challenges. The choice of method is often dictated by factors such as desired purity, yield, and industrial scalability[1].

Key Synthetic Methodologies

-

Direct Sulfonation of Benzidine : This is a classic and industrially proven method. It involves the high-temperature reaction of benzidine sulfate with sulfuric acid monohydrate[1][2]. While straightforward, this process requires handling highly corrosive reagents at elevated temperatures (around 210°C)[2].

-

Reduction of a Dinitro Precursor : A more refined approach involves the synthesis of the corresponding dinitro analogue, 4,4'-dinitrobiphenyl-3,3'-disulfonic acid, which is then reduced to form the target diamino product[1]. Catalytic hydrogenation is a common and effective method for this reduction step, often yielding a high-purity product. This route, however, necessitates the pre-synthesis of the dinitro precursor and may require specialized high-pressure equipment[1].

-

Oxidative Coupling : A less common route involves the oxidative coupling of aniline derivatives, followed by a sulfonation step. The primary challenge with this method lies in controlling the regioselectivity—the specific placement of the functional groups—which can be difficult to manage effectively[1].

Caption: Simplified workflow for the synthesis via reduction of a dinitro precursor.

Comparison of Synthetic Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

| Sulfonation of Benzidine Sulfate | Benzidine sulfate | Sulfuric acid monohydrate, 210°C | Simple, industrially proven method | Requires high temperatures and corrosive reagents.[1] |

| Catalytic Hydrogenation | 4,4'-Dinitrobiphenyl-3,3'-disulfonic acid | Raney cobalt catalyst, 70–180°C, 5–150 bar H₂, pH 6–8.5 | Results in a high-purity product | Requires a pre-synthesized precursor and specialized high-pressure equipment.[1] |

| Oxidative Coupling | Aniline derivatives | Oxidizing and sulfonating agents | Flexible for producing various derivatives | Challenges in controlling regioselectivity.[1] |

Protocol: Purification via pH-Dependent Precipitation

The purification of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid leverages its pH-dependent solubility. This protocol outlines a general, self-validating system for isolating the compound post-synthesis.

-

Initial Neutralization : The crude post-reaction mixture is carefully neutralized. This step is critical as it prepares the solution for selective precipitation.

-

pH Adjustment : The pH of the solution is adjusted to exploit the low solubility of the target compound at a specific pH range, causing it to precipitate out while impurities remain in the solution[1].

-

Filtration : The precipitated solid is separated from the liquid phase via filtration.

-

Washing : The resulting filter cake is washed with appropriate solvents, such as small amounts of ethanol or water, to remove any remaining soluble impurities. The compound's known insolubility in alcohol and ether makes these effective washing agents[1][2].

-

Drying : To obtain a stable, dry powder, the isolated solid is thoroughly dried, typically under a vacuum[1].

-

Validation (Optional Recrystallization) : For achieving higher purity, the dried solid can be recrystallized from a suitable solvent system. The success of purification is validated by the sharp melting point of the final product and spectroscopic analysis.

Part 2: Evolution of Applications - From Dyes to High-Performance Polymers

The research trajectory of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid reflects broader trends in the chemical industry, particularly the shift from traditional applications like dyes to advanced, high-performance materials.

Historical Application: Azo Dye Intermediate

Historically, this compound was a key intermediate in the synthesis of direct dyes, especially disazo dyes. Azo dyes are a major class of synthetic colorants used extensively in the textile, paper, and leather industries[6]. The two amine groups on the biphenyl backbone can be diazotized and then coupled with other aromatic compounds (coupling components) to create large, conjugated systems responsible for color.

The sulfonic acid groups play a crucial role by enhancing the water solubility of the final dyes, a vital property for their application in aqueous dyeing processes[1]. Research in this area often focused on synthesizing new dye structures with improved coloristic properties and fastness on substrates like cotton[6]. This application was also driven by the need to find safer alternatives to dyes based on benzidine, a known carcinogen[7].

Modern Application: Monomer for Sulfonated Polyimides (SPIs)

In recent decades, research has pivoted towards leveraging 4,4'-Diaminobiphenyl-3,3'-disulfonic acid as a functional monomer in polymer chemistry. Its most significant modern application is in the synthesis of Sulfonated Polyimides (SPIs)[1].

SPIs are a class of high-performance polymers that combine the excellent thermal and mechanical stability of the polyimide backbone with the ionic conductivity imparted by sulfonic acid groups. This unique combination makes them highly attractive for use as Proton Exchange Membranes (PEMs) in fuel cells[1].

The synthesis of SPIs using this diamine typically involves a high-temperature polycondensation reaction with a dianhydride. The process generally proceeds through a poly(amic acid) precursor, which is then converted to the final polyimide structure via thermal or chemical imidization[1].

A key aspect of this research is the ability to precisely tailor the properties of the resulting polymer. By creating random copolymers with a non-sulfonated diamine, researchers can control the molar ratio of the sulfonated monomer. This allows for fine-tuning of the degree of sulfonation (DS) and, consequently, the ion exchange capacity (IEC) of the membrane, which are critical performance metrics for fuel cell applications[1].

Caption: Role of the diamine in the synthesis of Sulfonated Polyimides (SPIs).

Conclusion

The history of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid is a compelling narrative of chemical evolution. From its origins as a building block for dyes, it has transformed into a critical component in the creation of advanced materials that address modern technological challenges, such as clean energy generation. The journey of this compound from the dye vat to the fuel cell encapsulates the dynamic nature of chemical research, where foundational molecules are continually repurposed and reimagined to meet the demands of new scientific frontiers. Its story underscores the enduring value of fundamental organic synthesis and its profound impact on materials science and beyond.

References

-

SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID - Sciforum. [Link]

-

Preparation method of 4,4-diaminobibenzyl-2,2-disulfonic acid - Eureka | Patsnap. [Link]

-

4,4'-DIAMINOBIPHENYL-3,3'-DISULFONIC ACID - gsrs. [Link]

-

Direct Dyes Derived from 4,4'-Diaminobenzanilide Synthesis, Characterization and Toxicity Evaluation of a Disazo Symmetric D - TÜBİTAK Academic Journals. [Link]

Sources

- 1. 4,4'-Diaminobiphenyl-3,3'-disulfonic acid | 3365-90-0 | Benchchem [benchchem.com]

- 2. 4,4'-diamino-3,3'-biphenyldisulfonic acid | 3365-90-0 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 4,4'-Diamino-[1,1'-biphenyl]-3,3'-disulfonic acid 97.00% | CAS: 3365-90-0 | AChemBlock [achemblock.com]

- 6. sciforum.net [sciforum.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

fundamental reactivity of the amino and sulfonic acid groups

An In-Depth Technical Guide to the Fundamental Reactivity of Amino and Sulfonic Acid Groups for Drug Development Professionals

Introduction: The Twin Pillars of Molecular Design

In the landscape of medicinal chemistry and drug development, the strategic incorporation of functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Among the vast arsenal available to the synthetic chemist, the amino (-NH₂) and sulfonic acid (-SO₃H) groups stand out for their profound and often contrasting influence on molecular behavior. The amino group, a cornerstone of biological systems, imparts basicity and nucleophilicity, serving as a critical anchor for hydrogen bonding and salt bridge formation in protein-ligand interactions.[1][2] Conversely, the sulfonic acid group is a powerful, strongly acidic moiety prized for its ability to dramatically enhance aqueous solubility and act as a bioisostere for phosphates.[3][4][5]

This guide provides a deep dive into the fundamental reactivity of these two pivotal functional groups. Moving beyond simple definitions, we will explore the mechanistic underpinnings of their characteristic reactions, compare their electronic effects, and provide field-proven insights into their strategic deployment in drug design. This document is structured to serve as a comprehensive resource for researchers, scientists, and drug development professionals, bridging core chemical principles with practical, high-value applications.

Part 1: The Amino Group: Nucleophilicity and Basicity in Action

The reactivity of the amino group is dominated by the lone pair of electrons on the nitrogen atom, which makes it both a Brønsted-Lowry base (proton acceptor) and a Lewis base/nucleophile (electron pair donor).[2][6][7] Understanding the interplay between these two properties is crucial for predicting its role in both synthetic transformations and biological interactions.

Fundamental Properties: Basicity vs. Nucleophilicity

-

Basicity : An amine's ability to accept a proton (H⁺).[6] In aqueous solution, the basicity is influenced by a combination of inductive effects from alkyl groups (which enhance basicity) and solvation effects (which can complicate the trend).[8] For instance, the pKa of methylamine is approximately 10.64, making it a stronger base than ammonia (pKa 9.26).[1]

-

Nucleophilicity : An amine's ability to attack an electrophilic center (an atom other than hydrogen).[6] While closely related to basicity, nucleophilicity is far more sensitive to steric hindrance.[6][9] A bulky tertiary amine may be a strong base but a poor nucleophile.[6]

The distinction is critical: in an acidic environment, the amino group will be protonated to form an ammonium salt (R-NH₃⁺), neutralizing its nucleophilicity. This is a key consideration in reaction design and in understanding a drug's behavior at physiological pH.

Key Reactions in Drug Synthesis

The nucleophilic character of amines drives their participation in several of the most important bond-forming reactions in organic chemistry.

This is arguably the most significant reaction of amino groups, forming the peptide bonds that are the backbone of life and a common feature in many synthetic drugs.[1][10] The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and slow, typically resulting in an acid-base salt formation.[10][11] Therefore, the carboxylic acid must first be "activated."

Mechanism of Amide Bond Formation (with a coupling agent):

-

Activation: The carboxylic acid is converted into a more reactive intermediate, such as an acid chloride, anhydride, or an activated ester using a coupling reagent (e.g., DCC, HOBt).[10][12]

-

Nucleophilic Attack: The amine's lone pair attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative.[12][13]

-

Intermediate Formation: A tetrahedral intermediate is formed.[12]

-

Collapse & Product Formation: The intermediate collapses, eliminating the leaving group and forming the stable amide bond.[12]

Caption: Generalized workflow for amide bond formation.

-

Alkylation : Amines react with alkyl halides in nucleophilic substitution reactions to form more substituted amines.[8]

-

Sulfonamide Formation : Primary and secondary amines react with sulfonyl chlorides to form sulfonamides, a key linkage in "sulfa" drugs.[8]

-

Transamination : The transfer of an amino group to a keto acid, a vital reaction in amino acid metabolism.[14]

Part 2: The Sulfonic Acid Group: A Strong Acid with a Gentle Touch

The sulfonic acid group (-SO₃H) is an organosulfur compound that can be considered a derivative of sulfuric acid.[4] Its chemistry is dominated by its powerful electron-withdrawing nature and its extremely high acidity.

Fundamental Properties: Acidity and Polarity

-

Strong Acidity : Sulfonic acids are among the strongest organic acids, with pKa values often in the range of -1 to -2.[4][15] This is significantly more acidic than carboxylic acids (pKa ~4-5).[4] The high acidity is due to the extensive resonance stabilization of the resulting sulfonate anion (R-SO₃⁻).

-

High Polarity and Solubility : The -SO₃H group is highly polar and capable of forming strong hydrogen bonds, which dramatically increases the water solubility of organic molecules.[5][16] This property is frequently exploited in drug design to improve the pharmacokinetic profile of poorly soluble compounds.[3]

Key Reactions in Drug Synthesis

As mentioned, the reaction between a sulfonyl chloride (R-SO₂Cl) and a primary or secondary amine is the primary route to sulfonamides. This reaction is fundamental to the synthesis of a major class of antibacterial agents.[8]

Caption: Synthesis of a sulfonamide from a sulfonyl chloride and an amine.

Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by an -SO₃H group, typically using fuming sulfuric acid (oleum).[17][18]

The reversibility of this reaction is a powerful synthetic tool. The sulfonic acid group can be used as a "blocking group" to direct other electrophiles to a specific position on an aromatic ring. Once the desired substitution is complete, the sulfonic acid group can be removed by treating with dilute hot aqueous acid (desulfonation).[4][18][19]

Part 3: Comparative Reactivity and Applications in Drug Design

The choice between incorporating an amino or a sulfonic acid group is a critical decision in the drug design process, driven by their opposing electronic and physicochemical properties.

| Property | Amino Group (-NH₂) | Sulfonic Acid Group (-SO₃H) |

| Acid/Base Nature | Basic (pKa of conjugate acid ~9-11)[1] | Strongly Acidic (pKa ~ -2)[4][15] |

| Electronic Effect | Electron-donating group (activating)[1][20] | Strong electron-withdrawing group (deactivating)[20] |

| Primary Role | Nucleophile, Base[6][7] | Strong Acid, Solubilizing Group[3][21] |

| Reactivity | Nucleophilic attack on electrophiles[22] | Electrophilic aromatic substitution (sulfonation)[17] |

| Solubility Impact | Increases solubility at acidic pH (forms R-NH₃⁺) | Dramatically increases water solubility across a wide pH range[3][16] |

| Biological Role | H-bond donor/acceptor, forms salt bridges | H-bond acceptor, bioisostere for phosphates[3] |

Synergistic Effects: The Case of Taurine and Sulfa Drugs

Molecules containing both functional groups exhibit unique properties. For example, the essential nutrient taurine (2-aminoethanesulfonic acid) exists as a zwitterion over a wide pH range, which is critical to its biological functions.[5] In many sulfa drugs, the weakly acidic sulfonamide proton and the basic amino group are both crucial for antibacterial activity, allowing for specific interactions within the bacterial enzyme active site.

Part 4: Experimental Protocols & Analysis

Accurate characterization of molecules containing these functional groups is essential. A variety of analytical techniques are employed to quantify their presence and assess their reactivity.

Protocol: Synthesis of a Model Sulfonamide

This protocol describes a general, self-validating procedure for the synthesis of N-benzyl-4-toluenesulfonamide.

Objective: To form a sulfonamide bond via the reaction of an amine with a sulfonyl chloride.

Materials:

-

Benzylamine

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine (or other suitable base)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in DCM. Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15 minutes. Causality Check: The base (pyridine) is essential to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine and amine), water, and saturated sodium bicarbonate solution (to remove any remaining acid).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification & Validation: The crude product can be purified by recrystallization or column chromatography. The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry to validate the success of the protocol.

Analytical Characterization

The analysis of amino and sulfonic acid-containing compounds relies on a suite of modern analytical techniques.

Caption: Common analytical workflow for amino/sulfonic acid compounds.

-

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of these compounds, often coupled with mass spectrometry (LC-MS) for definitive identification and quantification.[23][][25][26][27] Ion-exchange chromatography is also a classic and robust method for separating charged species like amino acids.[25][26]

-

Spectroscopic Methods : NMR spectroscopy is indispensable for structural elucidation. For quantitative analysis of amino groups, colorimetric assays like the ninhydrin test can be employed, which reacts with primary amines to produce a deep purple color.[28]

Conclusion

The amino and sulfonic acid groups represent two of the most powerful tools in the drug developer's toolkit. Their fundamental reactivity—the nucleophilic and basic nature of the amine versus the strong acidity and solubilizing power of the sulfonic acid—provides a rich palette for molecular design. A thorough understanding of their underlying chemical principles, reaction mechanisms, and analytical characterization is not merely academic; it is an essential prerequisite for the rational design of safe, effective, and successful therapeutics. By mastering the application of these functional groups, scientists can continue to push the boundaries of what is possible in modern medicine.

References

-

How to Make Amides: Mechanism. (2014). YouTube. Retrieved from [Link]

-

Hu, Y., et al. (2023). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

What Is The Detailed Mechanism Of Amide Bond Formation? (2024). Chemistry For Everyone. Retrieved from [Link]

-

Amide Bond Formation. (2022). The Royal Society of Chemistry. Retrieved from [Link]

-

Sulfonic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Sulfonic Acid: Properties and Its Role in Modern Chemistry. (2024). Patsnap Eureka. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

-

Zhang, J., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

Sulfonation. (n.d.). Britannica. Retrieved from [Link]

-

Gunturu, S., et al. (2017). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Retrieved from [Link]

-

Summary of Organic Functions: Sulfonated Functions. (n.d.). Teachy. Retrieved from [Link]

-

Amino Functional Group. (n.d.). ChemTalk. Retrieved from [Link]

-

Amino Acid Reactions: Mechanisms, Examples & Key Bonds. (n.d.). Vedantu. Retrieved from [Link]

-

Sulfonic Acids Uses in Modern Chemistry. (2024). Horizon Chemical Blog. Retrieved from [Link]

-

Reaction: Sulfonation. (n.d.). Saskoer - Introduction to Organic Chemistry. Retrieved from [Link]

-

What Is The Amino Group In Organic Chemistry? (2024). Chemistry For Everyone. Retrieved from [Link]

-

Basicity and Nucleophilicity of Amines. (2022). StudySmarter. Retrieved from [Link]

-

Amine. (n.d.). Wikipedia. Retrieved from [Link]

-

Reactions of Amino Acids. (n.d.). The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

Hu, Y., et al. (2023). Sulfonic Acid: Key Drug Design Elements With potent, broad-ranging Pharmacological Activities. ResearchGate. Retrieved from [Link]

-

Understanding 7 Key Properties of Sulfonic Acid. (2024). Capital Resin Corporation. Retrieved from [Link]

-

Reactions of amino acids. (n.d.). Slideshare. Retrieved from [Link]

-

Amine basicity and nucleophilicity. (2017). Reddit. Retrieved from [Link]

-

General Reactivity of Amino Acids. (2019). YouTube. Retrieved from [Link]

-

SO3H. (n.d.). BYJU'S. Retrieved from [Link]

-

Analytical Methods For Amino Acids. (n.d.). TNTH - Tamilnadu Test House. Retrieved from [Link]

-

How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. (2024). Capital Resin Corporation. Retrieved from [Link]

-

Kocher, A., & Bąchor, R. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. NIH. Retrieved from [Link]

-

Amines as Nucleophiles. (2014). YouTube. Retrieved from [Link]

-

Blocking Groups - Sulfonic Acid Explained. (2022). Clutch Prep. Retrieved from [Link]

-

Porter, D. W., et al. (1987). Chemistry of aminoiminomethanesulfinic and -sulfonic acids related to the toxicity of thioureas. PubMed. Retrieved from [Link]

-

Chemical reactions of amino acids. (n.d.). University of Al-Mustansiriyah. Retrieved from [Link]

-

Sulfonic acid. (2024). Britannica. Retrieved from [Link]

-

Reactions of amino acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Aromatic sulfonation. (n.d.). Wikipedia. Retrieved from [Link]

-

Chemistry Marking Scheme Class XII (2025-26). (n.d.). CBSE Academic. Retrieved from [Link]

-

Ellis, T. K., et al. (2010). Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series. PubMed. Retrieved from [Link]

-

The acidity of sulfonic acids calculated from the rectilinear trend... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Amino Functional Group | ChemTalk [chemistrytalk.org]

- 2. youtube.com [youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Amino Acid Reactions: Mechanisms, Examples & Key Bonds [vedantu.com]

- 15. capitalresin.com [capitalresin.com]

- 16. Sulfonation | Organic Chemistry, Organic Compounds, Sulfonic Acids | Britannica [britannica.com]

- 17. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]

- 18. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 19. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 20. benchchem.com [benchchem.com]

- 21. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 25. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 26. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]

- 27. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 18.2 Reactions of Amino Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

Spectroscopic Characterization of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid (CAS No. 3365-90-0), a key monomer in the synthesis of high-performance sulfonated polyimides for applications such as proton exchange membranes.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the spectroscopic characterization of this important bifunctional aromatic compound.

Introduction: The Structural Significance of 4,4'-Diaminobiphenyl-3,3'-disulfonic Acid

4,4'-Diaminobiphenyl-3,3'-disulfonic acid is a substituted aromatic diamine with the molecular formula C₁₂H₁₂N₂O₆S₂ and a molecular weight of 344.36 g/mol .[2][3] Its structure, featuring a biphenyl backbone with two primary amine groups and two sulfonic acid groups, imparts a unique combination of properties. The amine groups serve as reactive sites for polymerization, notably in the formation of polyimides, while the strongly acidic sulfonic acid groups provide sites for ion exchange and proton conductivity.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of the monomer before its use in polymerization or other synthetic applications. This guide details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by data from analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4,4'-Diaminobiphenyl-3,3'-disulfonic acid by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Expected ¹H NMR Spectral Data